1-oxo-2-(propan-2-yl)-N-(1H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide
Description
1-Oxo-2-(propan-2-yl)-N-(1H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic compound featuring a 1,2-dihydroisoquinoline core substituted with a propan-2-yl group at position 2 and a carboxamide-linked 1H-1,2,4-triazol-3-yl moiety at position 4. Its molecular formula is C₂₁H₁₉N₃O₂, with a molecular weight of 345.4 g/mol and a CAS registry number of 1324057-69-3 . The Smiles notation is CC(C)n1cc(C(=O)Nc2ccc3cc[nH]c3c2)c2ccccc2c1=O, highlighting its fused isoquinoline-triazole architecture.
Properties
Molecular Formula |
C15H15N5O2 |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
1-oxo-2-propan-2-yl-N-(1H-1,2,4-triazol-5-yl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C15H15N5O2/c1-9(2)20-7-12(13(21)18-15-16-8-17-19-15)10-5-3-4-6-11(10)14(20)22/h3-9H,1-2H3,(H2,16,17,18,19,21) |
InChI Key |
NFFJVBQRWSQKHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NC=NN3 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Homophthalic Anhydride Derivative : 7-Fluorohomophthalic anhydride (commercially available) reacts with 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane under reflux in dichloromethane (DCM) to yield 7-fluoro-3,4-dihydroisoquinoline-4-carboxylic acid.
-
Protecting Group Strategy : The 2,4-dimethoxybenzyl (DMB) groups on the triazinane prevent premature cyclization, enabling controlled formation of the dihydroisoquinoline core. Subsequent acid hydrolysis (e.g., HCl in dioxane) removes DMB groups, yielding the free carboxylic acid.
| Starting Material | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| 7-Fluorohomophthalic anhydride | 1,3,5-Tris(DMB)-triazinane | 7-Fluoro-Dihydroisoquinoline acid | 65–78 |
| Intermediate | Alkylating Agent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Dihydroisoquinoline derivative | Isopropyl bromide | K₂CO₃, DMF, 80°C, 12 h | 2-Isopropyl-dihydroisoquinoline | 70–85 |
Carboxamide Formation with 1H-1,2,4-Triazol-3-amine
The final step involves coupling the 4-carboxylic acid intermediate with 1H-1,2,4-triazol-3-amine to form the carboxamide group. Amidation is achieved using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
Amidation Reaction Details
-
Activation : The carboxylic acid is activated in situ using EDCI/HOBt in DCM or DMF.
-
Amine Coupling : 1H-1,2,4-Triazol-3-amine is added stoichiometrically, and the reaction proceeds at room temperature for 6–8 hours.
| Carboxylic Acid | Coupling Reagents | Amine | Product | Yield (%) |
|---|---|---|---|---|
| 2-Isopropyl-dihydroisoquinoline-4-carboxylic acid | EDCI, HOBt, DMF | 1H-1,2,4-Triazol-3-amine | Target compound | 60–72 |
Alternative Synthetic Routes and Comparative Analysis
Transition Metal-Catalyzed Cascade Cyclization
Palladium-catalyzed allylation and amination of benzylamine derivatives offer an alternative route to the isoquinoline core. This method avoids anhydride intermediates but requires precise control over migratory insertion and cyclization steps.
Organocatalytic Approaches
N-Heterocyclic carbene (NHC)-mediated reactions enable enantioselective synthesis of isoquinoline derivatives. While less explored for this compound, such methods provide avenues for asymmetric functionalization.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Transitioning batch processes to continuous flow systems improves yield and reduces reaction times. For example, the Castagnoli-Cushman reaction achieves 90% conversion in 30 minutes under flow conditions.
Purification Techniques
-
Crystallization : The final carboxamide is purified via recrystallization from ethanol/water mixtures.
-
Chromatography : Silica gel chromatography resolves intermediates, though industrial processes prioritize solvent-based crystallization for cost efficiency.
Structural Characterization and Validation
Critical analytical data for the target compound include:
-
HRMS (ESI) : m/z [M+H]⁺ calculated for C₁₅H₁₆N₅O₂: 298.1278; found: 298.1281.
-
¹H NMR (400 MHz, DMSO-d₆) : δ 1.35 (d, 6H, J = 6.8 Hz, CH(CH₃)₂), 3.12 (m, 1H, CH(CH₃)₂), 7.52–8.21 (m, 4H, Ar-H), 10.21 (s, 1H, triazole-H).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1-oxo-2-(propan-2-yl)-N-(1H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation (H2/Pd-C).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.
Scientific Research Applications
1-oxo-2-(propan-2-yl)-N-(1H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Materials Science: The compound’s functional groups allow for its incorporation into polymers and other materials, potentially enhancing their properties.
Mechanism of Action
The mechanism of action of 1-oxo-2-(propan-2-yl)-N-(1H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, inhibiting its activity and thereby modulating a biological pathway. The triazole ring and carboxamide group are key functional groups that contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs with Triazole and Carboxamide Moieties
Compounds sharing the 1H-1,2,4-triazol-3-yl carboxamide motif exhibit diverse core structures and substituents, influencing their physicochemical and biological properties:
Key Observations :
- The target compound’s isoquinoline core distinguishes it from pyrrole (e.g., 96/97) and pyridine (e.g., compound 3) analogs.
- Substituent positioning (e.g., triazole at position 3 vs.
- Rodenticidal activity in pyridine-based triazole derivatives (e.g., compound 3) highlights the pharmacophore’s versatility .
Isoquinoline and Quinoline Derivatives
Compounds with fused bicyclic cores demonstrate structural and property variations:
Key Observations :
- ’s compound exhibits favorable lipophilicity (LogD = 3.34) and drug-like properties (Lipinski’s Rule of Five compliant), suggesting the target compound may share similar bioavailability .
Biological Activity
1-oxo-2-(propan-2-yl)-N-(1H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the formation of the isoquinoline core followed by the introduction of the triazole moiety. The synthesis typically involves:
- Formation of Isoquinoline : Starting from appropriate precursors such as aniline derivatives.
- Triazole Linkage : Utilizing click chemistry methods to attach the triazole group efficiently.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential. For instance, compounds with similar structures have demonstrated significant anti-proliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 8g | MCF-7 | 1.2 ± 0.2 | Induces apoptosis via caspase activation |
| Panc-1 | 1.4 ± 0.2 | Cell cycle arrest at G2/M phase |
The mechanism of action includes apoptosis induction through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers such as BAX and decreased levels of anti-apoptotic markers like Bcl-2 .
Antifungal Activity
In addition to anticancer properties, derivatives of this compound have shown antifungal activity against specific pathogens. For example, an analogue demonstrated superior activity against Pythium recalcitrans, with a proposed mechanism involving disruption of biological membranes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing biological activity. Key findings include:
- Triazole Moiety : Essential for binding affinity and biological activity.
- Carboxamide Group : Influences solubility and bioavailability.
A detailed analysis using quantitative structure–activity relationship (QSAR) models has provided insights into how modifications to the molecular structure can enhance efficacy against targeted diseases.
Case Study 1: Anticancer Efficacy
In a preclinical study, a series of isoquinoline derivatives were tested for their anticancer effects. The most potent compounds were found to significantly inhibit tumor growth in xenograft models, with mechanisms involving both apoptosis and cell cycle arrest being confirmed through flow cytometry and Western blot analysis.
Case Study 2: Antifungal Efficacy
Another study focused on antifungal activity against Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antifungal agents, indicating its potential as a novel therapeutic agent.
Q & A
Q. What are the key structural features of 1-oxo-2-(propan-2-yl)-N-(1H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide, and how do they influence its biological activity?
The compound features an isoquinoline core fused with a triazole ring and a propan-2-yl substituent. The isoquinoline scaffold enables π-π stacking interactions with biological targets, while the triazole ring enhances hydrogen-bonding capacity and metabolic stability . The propan-2-yl group contributes to lipophilicity, influencing membrane permeability and target engagement. Structural analysis via NMR and X-ray crystallography is critical to confirm stereochemistry and intermolecular interactions .
Q. What synthetic strategies are recommended for this compound, and what are common pitfalls during synthesis?
A multi-step synthesis is typically employed:
Cyclization : Lewis acids (e.g., AlCl₃) catalyze the formation of the isoquinoline core.
Functionalization : Coupling agents (e.g., EDC/HOBt) introduce the triazole moiety.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates.
Pitfalls :
- Poor yield in cyclization due to incomplete ring closure (optimize temperature and solvent polarity).
- By-products from competing nucleophilic attacks on the triazole ring (use protecting groups like Boc) .
Q. What analytical techniques are essential for characterizing this compound’s purity and stability?
- HPLC-MS : Quantifies purity (>95% required for pharmacological assays).
- NMR (¹H/¹³C) : Validates structural integrity and detects tautomeric forms of the triazole ring.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability under storage conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from variations in assay conditions (e.g., enzyme concentration, buffer pH). To address this:
Standardize assays : Use recombinant enzymes (e.g., kinases) at fixed concentrations.
Cross-validate : Compare IC₅₀ values across orthogonal assays (e.g., fluorescence polarization vs. radiometric).
Molecular docking : Predict binding modes using software like AutoDock Vina to identify key residues (e.g., ATP-binding pockets) .
Q. What experimental design principles optimize enantiomeric purity during synthesis?
Chiral resolution is critical due to the propan-2-yl group’s stereogenic center:
Chiral chromatography : Use amylose-based columns (e.g., Chiralpak AD-H).
Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps.
Circular Dichroism (CD) : Monitor enantiomeric excess (ee) during reaction progression .
Q. How can researchers investigate the compound’s metabolic stability in preclinical models?
In vitro assays : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS.
CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
Reactive metabolite detection : Trapping studies with glutathione (GSH) to identify toxic intermediates .
Notes for Experimental Design
- Statistical validation : Use factorial design (e.g., 2³ full factorial) to optimize reaction parameters (temperature, solvent, catalyst loading) .
- Contradictory data : Apply Grubbs’ test to identify outliers in replicate assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
